molecular formula C6H14N2O2S B1425781 N-ethylpyrrolidine-3-sulfonamide CAS No. 1427379-69-8

N-ethylpyrrolidine-3-sulfonamide

Cat. No. B1425781
CAS RN: 1427379-69-8
M. Wt: 178.26 g/mol
InChI Key: QGFAOVYTLNLVDJ-UHFFFAOYSA-N
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Description

“N-ethylpyrrolidine-3-sulfonamide” is an organic compound that belongs to the group of sulfonamides. It has a CAS Number of 1427379-69-8 and a molecular weight of 178.26 . It is a white crystalline solid.


Synthesis Analysis

The synthesis of pyrrolidine compounds, such as “N-ethylpyrrolidine-3-sulfonamide”, can be achieved through two main strategies . The first involves ring construction from different cyclic or acyclic precursors, while the second involves the functionalization of preformed pyrrolidine rings .


Molecular Structure Analysis

The molecular structure of “N-ethylpyrrolidine-3-sulfonamide” is represented by the Inchi Code: 1S/C6H14N2O2S/c1-2-8-11(9,10)6-3-4-7-5-6/h6-8H,2-5H2,1H3 .


Physical And Chemical Properties Analysis

“N-ethylpyrrolidine-3-sulfonamide” has a melting point of 69-70°C . It is a powder in physical form .

Scientific Research Applications

Environmental Impact and Biodegradation

  • Pesticide Use in Agriculture :N-Ethyl perfluorooctane sulfonamide (EtFOSA), an active ingredient in sulfluramid (a pesticide), is extensively used in Brazil for managing leaf-cutting ants. Its application leads to environmental contamination by per- and polyfluoroalkyl substances (PFASs) in various components like soil, water, and eucalyptus leaves. PFASs, including EtFOSA transformation products like PFOS, FOSA, and PFOA, pose ecological risks due to their persistence and bioaccumulation potential (Nascimento et al., 2018).

  • Uptake and Biotransformation in Plants :The uptake and metabolism of N-EtFOSA in plants such as wheat, soybean, and pumpkin have been studied, revealing efficient root absorption and translocation to shoots. N-EtFOSA is metabolized into various transformation products like FOSAA, PFOSA, and PFOS in plants, indicating unique biotransformation pathways differing from those in microorganisms and animals (Zhao et al., 2018).

  • Earthworm Biotransformation :Earthworms (Eisenia fetida) exposed to N-EtFOSA undergo biotransformation, accumulating metabolites like FOSAA, FOSA, and PFOS. The bioaccumulation and elimination rates of these compounds in earthworms have been studied, providing insights into terrestrial biotransformation and accumulation processes (Zhao et al., 2018).

Chemical Synthesis and Applications

  • Chemical Synthesis :The chemical properties and synthesis of sulfonamides, including N-ethylpyrrolidine-3-sulfonamide, have been explored. Research has been conducted on novel methods for efficient synthesis and applications of sulfonamide derivatives in various fields, including pharmaceuticals and agrochemicals (Ghattas et al., 2014).

  • Pharmaceutical Research :Sulfonamide compounds, including N-ethylpyrrolidine-3-sulfonamide derivatives, have been investigated for their potential in pharmaceutical applications. These include antibacterial, antiviral, anti-cancer, and other therapeutic properties. The research has focused on developing novel sulfonamide-based drugs with enhanced efficacy and reduced toxicity (Scozzafava et al., 2003).

Mechanism of Action

Sulfonamides, the group to which “N-ethylpyrrolidine-3-sulfonamide” belongs, exhibit a range of pharmacological activities such as anti-carbonic anhydrase and anti-t dihydropteroate synthetase . They play a role in treating a diverse range of disease states such as diuresis, hypoglycemia, thyroiditis, inflammation, and glaucoma .

Safety and Hazards

For safety information, it is recommended to refer to the Material Safety Data Sheet (MSDS) of the compound .

Future Directions

The pyrrolidine ring, a key component of “N-ethylpyrrolidine-3-sulfonamide”, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The future of this compound lies in the design of new pyrrolidine compounds with different biological profiles .

properties

IUPAC Name

N-ethylpyrrolidine-3-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2O2S/c1-2-8-11(9,10)6-3-4-7-5-6/h6-8H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGFAOVYTLNLVDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNS(=O)(=O)C1CCNC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601298044
Record name 3-Pyrrolidinesulfonamide, N-ethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601298044
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-ethylpyrrolidine-3-sulfonamide

CAS RN

1427379-69-8
Record name 3-Pyrrolidinesulfonamide, N-ethyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1427379-69-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Pyrrolidinesulfonamide, N-ethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601298044
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-ethylpyrrolidine-3-sulfonamide
Reactant of Route 2
N-ethylpyrrolidine-3-sulfonamide
Reactant of Route 3
Reactant of Route 3
N-ethylpyrrolidine-3-sulfonamide
Reactant of Route 4
N-ethylpyrrolidine-3-sulfonamide
Reactant of Route 5
N-ethylpyrrolidine-3-sulfonamide
Reactant of Route 6
N-ethylpyrrolidine-3-sulfonamide

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